An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion while offering distinct electronic properties, metabolic stability, and opportunities for diverse functionalization.[1] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, making them crucial components in the development of novel therapeutics for oncology and inflammatory diseases.[2][3]
This guide focuses on a key derivative, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The introduction of a methoxy group at the 4-position and a carbaldehyde at the 3-position of the 7-azaindole core provides a versatile platform for further synthetic modifications. The electron-donating methoxy group influences the electronic landscape of the heterocyclic system, while the reactive aldehyde serves as a synthetic handle for elaborating the molecule into more complex structures. Understanding the chemical properties of this compound is therefore paramount for its effective utilization in drug discovery programs.
Molecular Structure and Physicochemical Properties
The foundational structure of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde combines the aromaticity of both the pyrrole and pyridine rings. The methoxy group at the C4 position increases the electron density of the pyridine ring, while the electron-withdrawing carbaldehyde group at the C3 position of the pyrrole ring influences its reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | Inferred |
| Molecular Weight | 176.17 g/mol | Inferred |
| Appearance | Expected to be a solid | [4] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | General Chemical Knowledge |
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Formylation
The most direct and widely employed method for the synthesis of 3-formyl-7-azaindoles is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[7]
The 7-azaindole nucleus is sufficiently electron-rich to undergo electrophilic substitution, with the C3 position of the pyrrole ring being the most nucleophilic and sterically accessible site. The methoxy group at the 4-position further activates the ring system towards electrophilic attack.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of 4-methoxy-1H-pyrrolo[2,3-b]pyridine attacks the Vilsmeier reagent.
-
Formation of an Iminium Intermediate: A subsequent loss of a proton restores the aromaticity of the pyrrole ring, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final product, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Caption: Vilsmeier-Haack formylation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: A General Guideline
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture is typically heated to a temperature ranging from 60-100 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until alkaline.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the aldehyde proton, and the N-H proton of the pyrrole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CHO | 9.8 - 10.2 | singlet | - | Characteristic downfield shift for an aldehyde proton. |
| H2 | 8.0 - 8.4 | singlet | - | Deshielded by the adjacent aldehyde group and the pyrrole nitrogen. |
| H5 | 7.8 - 8.2 | doublet | 5.0 - 6.0 | Pyridine proton adjacent to the ring nitrogen. |
| H6 | 6.8 - 7.2 | doublet | 5.0 - 6.0 | Pyridine proton coupled to H5. |
| OCH₃ | 3.9 - 4.2 | singlet | - | Typical chemical shift for a methoxy group on an aromatic ring. |
| NH | 11.0 - 12.5 | broad singlet | - | Exchangeable proton of the pyrrole nitrogen, often broad. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 185 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| C4 | 155 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |
| C7a | 145 - 150 | Quaternary carbon at the fusion of the two rings. |
| C2 | 135 - 140 | Aromatic carbon adjacent to the aldehyde group. |
| C5 | 130 - 135 | Pyridine carbon adjacent to the ring nitrogen. |
| C3a | 120 - 125 | Quaternary carbon at the fusion of the two rings. |
| C3 | 115 - 120 | Aromatic carbon bearing the aldehyde group. |
| C6 | 110 - 115 | Pyridine carbon. |
| OCH₃ | 55 - 60 | Carbon of the methoxy group. |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. The expected [M+H]⁺ ion would be at m/z 177.0664.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile handle for a variety of synthetic transformations.
Reactions of the Aldehyde Group
The aldehyde group can undergo a wide range of standard organic reactions, allowing for the introduction of diverse functionalities. These include:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) using reagents such as potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is also a valuable building block in medicinal chemistry.[9]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol ( (4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine. This is a powerful method for introducing diverse side chains.
-
Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form imines, or with active methylene compounds in Knoevenagel or aldol-type condensations.
Caption: Reactivity of the aldehyde group in 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Applications in Drug Discovery
The 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold is a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs. The ability to easily modify the 3-position allows for the exploration of the structure-activity relationship (SAR) around this part of the molecule. As previously mentioned, 7-azaindole derivatives are potent kinase inhibitors, and this compound provides a convergent entry point for the synthesis of such inhibitors.[3][10] The methoxy group at the 4-position can also be a key interaction point with the target protein or can be further modified, for example, by demethylation to a hydroxyl group, which can act as a hydrogen bond donor.
Conclusion
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a strategically important synthetic intermediate in the field of medicinal chemistry. Its synthesis is readily achievable through the Vilsmeier-Haack formylation of the corresponding 4-methoxy-7-azaindole. The presence of the reactive aldehyde group at the C3 position, combined with the electronically modified 7-azaindole core, provides a versatile platform for the development of novel bioactive molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as outlined in this guide, is essential for its effective application in the design and synthesis of next-generation therapeutics.
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